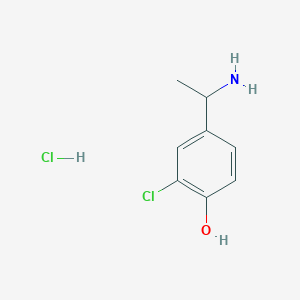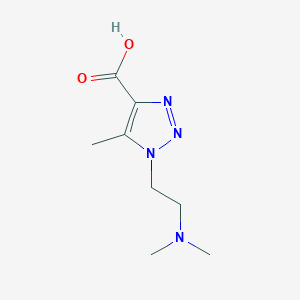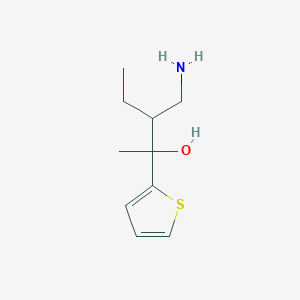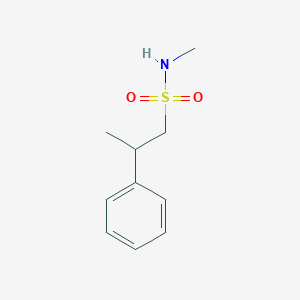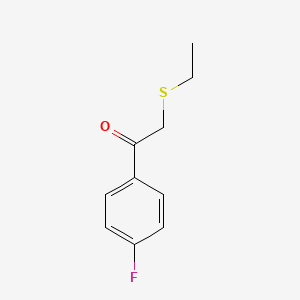
2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one is an organic compound characterized by the presence of an ethylthio group attached to an ethanone backbone, with a fluorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroacetophenone and ethylthiol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.
Procedure: The ethylthiol is added to the 4-fluoroacetophenone in the presence of the base, resulting in the formation of the desired product through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions for electrophilic aromatic substitution include the use of Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The ethylthio group and fluorophenyl moiety contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylthio)-1-(4-fluorophenyl)ethan-1-one: Similar structure with a methylthio group instead of an ethylthio group.
2-(Ethylthio)-1-(4-chlorophenyl)ethan-1-one: Similar structure with a chlorophenyl group instead of a fluorophenyl group.
2-(Ethylthio)-1-(4-bromophenyl)ethan-1-one: Similar structure with a bromophenyl group instead of a fluorophenyl group.
Uniqueness
2-(Ethylthio)-1-(4-fluorophenyl)ethan-1-one is unique due to the presence of both the ethylthio and fluorophenyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the ethylthio group contributes to its reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C10H11FOS |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C10H11FOS/c1-2-13-7-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 |
Clave InChI |
DRNZGKAJPLYDLM-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(=O)C1=CC=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


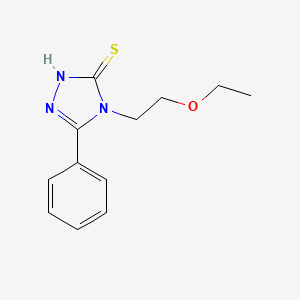
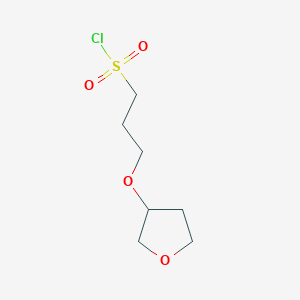


![7-Amino-4-(2-hydroxyethyl)-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B15327926.png)
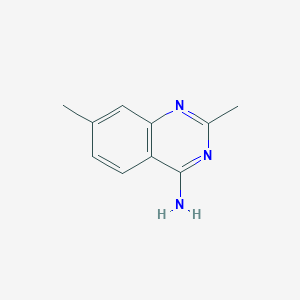
![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B15327946.png)
